3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid
Description
3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid is a synthetic propanoic acid derivative featuring a β-amino group and a substituted biphenyl moiety. The phenyl rings are connected via an ether linkage (phenoxy group), with one phenyl ring bearing a trifluoromethyl (-CF₃) substituent at the meta position. This compound’s structure combines aromaticity, electron-withdrawing groups (-CF₃), and a polar amino-carboxylic acid backbone, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-2-6-13(8-11)23-12-5-1-3-10(7-12)14(20)9-15(21)22/h1-8,14H,9,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJHUJOTYZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377654 | |
| Record name | 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213192-61-1 | |
| Record name | β-Amino-3-[3-(trifluoromethyl)phenoxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213192-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(trifluoromethyl)phenol with an appropriate phenol derivative under controlled conditions, followed by subsequent functional group modifications to introduce the amino and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Production of alcohols.
Substitution: Generation of various substituted phenols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules. Its unique structure allows for selective binding to biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism by which 3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares substituents, molecular weights, and key properties of the target compound with its closest analogs:
Key Observations:
- Trifluoromethyl (-CF₃) Impact : The -CF₃ group enhances metabolic stability and lipophilicity. Meta-substituted analogs (e.g., ) show higher bioavailability compared to para-substituted derivatives (e.g., ).
- Phenoxy Bridge: The target compound’s ether linkage may improve conformational rigidity and π-π stacking vs. direct phenyl-linked analogs .
- Amino-Carboxylic Acid Backbone: The β-amino group enables hydrogen bonding and salt formation, critical for receptor binding in bioactive compounds (e.g., anticancer derivatives in ).
Anticancer Potential
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Demonstrated structure-dependent cytotoxicity against WHO priority pathogens and cancer cell lines. Electron-withdrawing groups (e.g., -NO₂) enhanced activity .
- Target Compound: While direct data is unavailable, the trifluoromethyl-phenoxy moiety may improve membrane permeability and target affinity compared to simpler analogs .
Crystallographic and Stability Data
- 3-[4-(CF₃)phenyl]propanoic Acid: Exhibits intermolecular O–H⋯O hydrogen bonding, stabilizing its crystal lattice . The target compound’s phenoxy group may introduce additional hydrogen-bonding sites, altering solubility and melting points.
- Chiral Analogs: Enantiomers like (R)-3-amino-3-(3-CF₃-phenyl)propanoic acid () highlight the importance of stereochemistry in bioactivity.
Biological Activity
3-Amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid (CAS Number: 213192-61-1) is a compound of interest due to its structural features and potential biological activities. It contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in biological systems, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 325.28 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3NO3 |
| Molecular Weight | 325.28 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the compound's interaction with biological molecules. Research indicates that compounds with similar structures can exhibit enhanced potency in inhibiting various enzymes and receptors due to improved binding affinity.
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes, similar to other trifluoromethyl-containing compounds that have been shown to inhibit 5-hydroxytryptamine (5-HT) uptake and reverse transcriptase enzymes .
- Modulation of Receptors : It may also interact with specific receptors such as PPARs (Peroxisome Proliferator-Activated Receptors), which are involved in lipid metabolism and glucose homeostasis .
In Vivo Studies
In vivo experiments with related compounds have demonstrated improvements in conditions such as non-alcoholic steatohepatitis (NASH). These findings suggest that the compound could have similar beneficial effects, potentially delaying disease progression through modulation of metabolic pathways .
Toxicological Profile
The safety profile of this compound has not been extensively documented. However, related studies indicate that compounds containing trifluoromethyl groups can exhibit varied toxicity profiles depending on their structure and dosage. Further toxicological assessments are necessary to establish safety parameters.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of trifluoromethyl-substituted propanoic acids typically involves multi-step processes. For example, a related compound, (S)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, is synthesized via a two-step method: (1) reaction of benzoyl chloride with 3-trifluoromethylphenylpropylamine to form an intermediate, followed by (2) hydroxamic acid treatment for final product isolation . Key factors include solvent choice (ethanol/methanol), temperature control (60–80°C), and purification via column chromatography. For the target compound, analogous steps may involve substituting phenoxy-phenyl groups during intermediate formation.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in enantiopure analogs like (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid .
- Computational modeling (DFT) to predict electronic effects of the trifluoromethyl and phenoxy groups on acidity and reactivity .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays (e.g., proteases or kinases) due to structural similarity to peptidomimetics .
- Cellular viability assays (MTT/XTT) in cancer cell lines, as trifluoromethyl groups enhance metabolic stability and target affinity .
- Binding studies (SPR or ITC) to quantify interactions with proteins like albumin or receptors, as demonstrated for related phenylalanine derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Enantiopure synthesis may employ biocatalytic strategies , such as enzyme-catalyzed reactions (e.g., lipases or transaminases), which provide high enantioselectivity (>90% ee) for α-trifluoromethyl amines . For example, immobilized Candida antarctica lipase B has been used to resolve racemic mixtures of structurally similar amino acids . Reaction optimization should focus on pH (7–9), co-solvents (DMSO/THF), and temperature (25–37°C).
Q. How to resolve contradictions in reported bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from:
- Species-specific metabolism : Compare pharmacokinetic profiles (e.g., plasma half-life, clearance) in rodent vs. human hepatocyte models .
- Cellular context : Validate target engagement using CRISPR-edited cell lines (e.g., knockouts of suspected receptors).
- Assay conditions : Standardize redox conditions (e.g., glutathione levels) to account for trifluoromethyl group stability .
Q. What strategies improve the compound’s metabolic stability without compromising solubility?
- Methodological Answer :
- Prodrug design : Introduce ester or amide prodrug moieties at the carboxylic acid group to enhance membrane permeability, as seen in 3-(1,3-benzodioxol-5-yl)propanoic acid derivatives .
- Isosteric replacement : Substitute the phenoxy group with bioisosteres (e.g., thioether or pyridyl) to reduce CYP450-mediated oxidation .
- Formulation : Use cyclodextrin-based encapsulation to improve aqueous solubility while shielding the trifluoromethyl group from enzymatic degradation .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying substituents on the phenyl ring (e.g., -OCH₃, -Cl) to assess electronic effects on activity .
- Amino acid side-chain variation : Replace the propanoic acid moiety with β-alanine or γ-aminobutyric acid (GABA) derivatives to probe steric effects .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate spatial and electrostatic features with bioactivity data from high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
